N-Prop-2-enyl(propylamino)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

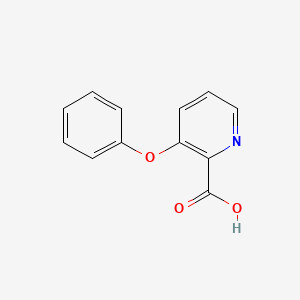

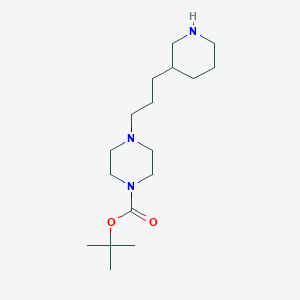

“N-Prop-2-enyl(propylamino)formamide” is an organic compound with the molecular formula C7H14N2O . It’s also known as 3-(prop-2-en-1-ylamino)propanamide.

Synthesis Analysis

The synthesis of N-formamides, such as “this compound”, can be achieved by coupling two challenging reactions: reductive amination of carbonyl compounds, particularly biomass-derived aldehydes and ketones, and fixation of CO2 in the presence of H2 over a metal-organic framework supported ruthenium catalyst, Ru/MFM-300(Cr) .Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular structure (C7H14N2O) and molecular weight (142.202) .Applications De Recherche Scientifique

Green Chemistry in Synthesis : Formamides, including N-Prop-2-enyl(propylamino)formamide, have applications in green chemistry. They can be synthesized using CO2 as a carbon source and H2 as a reducing agent, avoiding noble catalysts and high temperatures (Liu et al., 2017).

Palladium-Catalyzed Aminocarbonylation : Another application involves palladium-catalyzed aminocarbonylation of aryl halides using N-substituted formamides. This method eliminates the need for toxic carbon monoxide gas (Sawant et al., 2011).

Visible-Light-Induced Oxidative Formylation : Formamides can also be synthesized using visible-light-induced oxidative formylation with molecular oxygen, eliminating the need for external photosensitizers (Ji et al., 2017).

Synthesis of 2-Aminopyridines : Formamides serve as nucleophiles in the synthesis of 2-aminopyridines via a base-promoted cascade reaction, highlighting their role in the efficient production of valuable chemical compounds (Weng et al., 2018).

Electrochemical N-Formylation of Amines : In electrochemical synthesis, formamides are produced through the decarboxylative N-formylation of amines, offering a functional group-tolerant approach under ambient conditions (Lin & Huang, 2018).

Cross-Dehydrogenative Coupling Reactions : Formamides are utilized in cross-dehydrogenative coupling reactions between C–H and X–H bonds, a novel approach in the preparation of carboxamide, carbamate, and urea derivatives, crucial in medicinal chemistry and natural product synthesis (He et al., 2020).

Dehydrogenative [4 + 2] Cycloaddition : Formamides undergo dehydrogenative [4 + 2] cycloaddition reactions with alkynes, leading to the formation of highly substituted dihydropyridone derivatives (Nakao et al., 2011).

Convenient N-Formylation of Amines : They are also involved in convenient N-formylation of amines, illustrating their utility in the synthesis of diverse chemical entities (Joseph et al., 2013).

Copper-Catalyzed N-Formylation : Copper-catalyzed N-formylation of amines with CO2 under ambient conditions is another significant application, demonstrating the versatility of formamides in sustainable chemistry (Zhang et al., 2016).

Plasticizer in Thermoplastic Starch : In materials science, formamide derivatives like 2-hydroxy-N-[2-(2-hydroxy-propionylamino)-ethyl] propionamide are used as plasticizers in thermoplastic starch, indicating their role in enhancing material properties (Zheng et al., 2009).

Mécanisme D'action

Target of Action

The primary target of formamide, a compound structurally related to N-Prop-2-enyl(propylamino)formamide, is RNA metabolism . Formamide weakens RNA related processes in vivo, probably by relaxing RNA secondary structures and/or RNA-protein interactions .

Mode of Action

Based on the known action of formamide, it can be inferred that this compound may interact with its targets (rna molecules and their interacting proteins) and cause changes in their structure and function .

Biochemical Pathways

Formamide has been found to affect RNA metabolism, which underlies higher order events such as cell cycle control, development, innate immune response, and the occurrence of genetic diseases . It is likely that this compound, due to its structural similarity to formamide, may also affect these biochemical pathways.

Result of Action

Based on the known effects of formamide, it can be inferred that this compound may cause changes in rna metabolism, potentially affecting cell cycle control, development, and immune response .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the presence of CO2 and H2 has been found to facilitate the N-formylation of amines containing unsaturated groups

Propriétés

IUPAC Name |

1-prop-2-enyl-3-propylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-3-5-8-7(10)9-6-4-2/h3H,1,4-6H2,2H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWZIIHZLGKQDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2368681.png)

![4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline](/img/structure/B2368683.png)

![(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2368685.png)

![2-(6-oxopyridazin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2368688.png)

![3-[3-(Oxiran-2-ylmethoxy)phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2368692.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368694.png)

![(E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2368696.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368698.png)